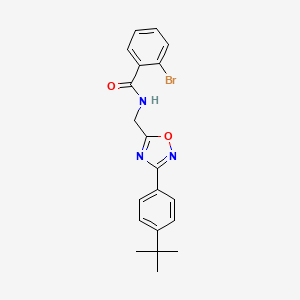![molecular formula C23H24N4O B7714163 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, commonly known as IQ-1S, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the study of cellular signaling pathways and immune system regulation.
科学研究应用
IQ-1S has been shown to have a wide range of applications in scientific research, particularly in the study of cellular signaling pathways and immune system regulation. It has been found to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the unfolded protein response and plays a crucial role in the regulation of cellular stress. IQ-1S has also been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
作用机制
The mechanism of action of IQ-1S involves the inhibition of the activity of IRE1α, which is a key component of the unfolded protein response pathway. This pathway is activated in response to cellular stress, such as the accumulation of misfolded proteins, and plays a crucial role in maintaining cellular homeostasis. By inhibiting the activity of IRE1α, IQ-1S can prevent the activation of downstream signaling pathways, leading to the suppression of cellular stress responses.
Biochemical and Physiological Effects
IQ-1S has been shown to have a number of biochemical and physiological effects, particularly in the context of immune system regulation. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to bacterial and viral infections. In addition, IQ-1S has been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response to cancer and viral infections.
实验室实验的优点和局限性
One of the main advantages of IQ-1S is its specificity for the IRE1α-XBP1 pathway, which allows for the selective modulation of cellular stress responses without affecting other signaling pathways. In addition, IQ-1S has been shown to have low toxicity and high stability, making it suitable for use in in vitro and in vivo experiments. However, one limitation of IQ-1S is its relatively high cost, which may limit its widespread use in scientific research.
未来方向
There are several potential future directions for the use of IQ-1S in scientific research. One area of interest is the study of the role of the IRE1α-XBP1 pathway in cancer, as this pathway has been implicated in the regulation of tumor growth and metastasis. Another potential application is the use of IQ-1S in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are characterized by dysregulated immune responses. Finally, IQ-1S may also have potential applications in the development of novel antiviral therapies, as it has been shown to inhibit the replication of several viral pathogens.
Conclusion
In conclusion, IQ-1S is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the study of cellular signaling pathways and immune system regulation. Its specificity for the IRE1α-XBP1 pathway, low toxicity, and high stability make it a promising tool for use in in vitro and in vivo experiments. Future research may focus on the development of novel therapeutic applications for IQ-1S, particularly in the context of cancer, autoimmune diseases, and viral infections.
合成方法
The synthesis of IQ-1S involves a multi-step process that begins with the preparation of 3-methylbenzamide, which is then reacted with 8-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a catalyst to yield the intermediate product. This intermediate is then subjected to a series of reactions, including N-alkylation and deprotection, to produce the final product, IQ-1S. The synthesis of IQ-1S has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
3-methyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-14(2)13-27-22-19(12-17-9-6-8-16(4)20(17)24-22)21(26-27)25-23(28)18-10-5-7-15(3)11-18/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWYVKTPTUXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C3=NC4=C(C=CC=C4C=C23)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)
